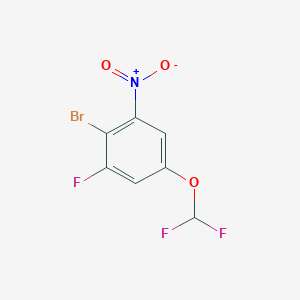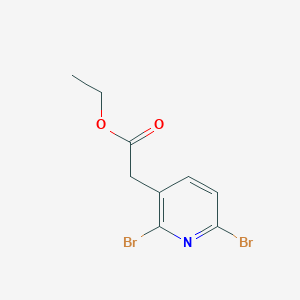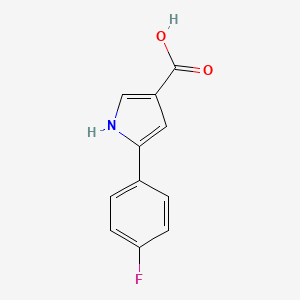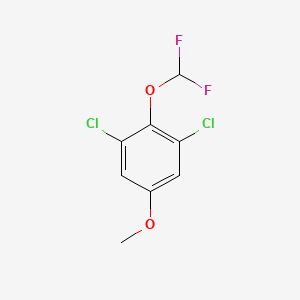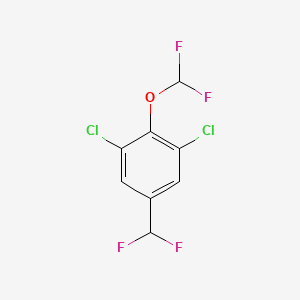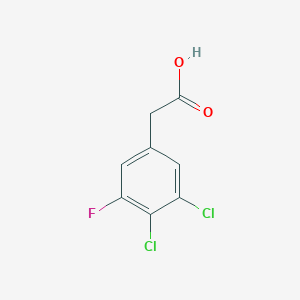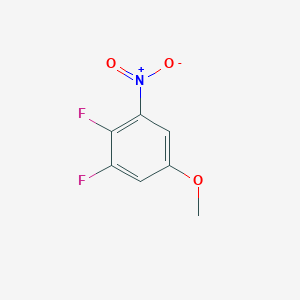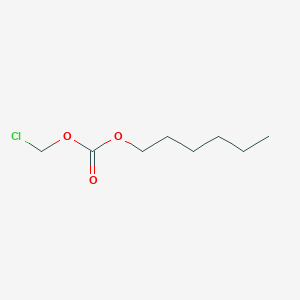
Chloromethyl hexyl carbonate
Übersicht
Beschreibung
Chemical Reactions Analysis
Chloroformates, a class of organic compounds with the formula ROC(O)Cl, which Chloromethyl hexyl carbonate might belong to, have several representative reactions . They can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .
Wissenschaftliche Forschungsanwendungen
Green Chemistry and Dialkyl Carbonates The shift towards sustainable and eco-friendly chemistry has significantly highlighted the role of dialkyl carbonates (DACs) like chloromethyl hexyl carbonate. DACs, due to their low toxicity, high biodegradability, and unique reactivity, stand out as green alternatives to their reactive chlorinated counterparts. They are used as alkoxycarbonylating agents in industry and fine synthesis, showcasing their application in anchimerically driven alkylations via mustard carbonates and in the synthesis of olefins and ethers. This indicates the potential of DACs in replacing hazardous reagents with safer, more environmentally friendly options (Tundo et al., 2018).
Ionic Liquids in Synthesis Research into ionic liquids for the synthesis of dimethyl carbonate from methanol and CO2 suggests a move towards more sustainable chemical processes. Hydroxyl-functionalized ionic liquids, such as choline hydroxide, have shown high selectivity and effectiveness as catalysts, demonstrating an innovative approach to utilizing CO2 as a raw material. This advancement supports the development of cleaner production methods in the chemical industry (Jia Sun et al., 2013).
CO2 Utilization and Optimization The greener synthesis of chloromethyl ethylene carbonate using CO2 and epichlorohydrin, optimized through response surface methodology, exemplifies the push towards CO2 recycling in chemical processes. This research demonstrates the feasibility of converting CO2 into valuable chemicals, aligning with goals for carbon capture and utilization (B. Olaniyan & B. Saha, 2020).
Educational Impacts Integrating scientific research-type experiments into chemistry education, particularly those involving the synthesis of dimethyl carbonate, provides practical experience with sustainable chemical processes. This approach enhances students' interest and understanding of green chemistry, promoting the development of future scientists who are conscious of environmental considerations (He De-hua et al., 2006).
Advanced Oxidation Processes The presence of inorganic anions like carbonate in water can significantly affect the performance of advanced oxidation processes (AOPs) used for degrading organic contaminants. This research highlights the complex interactions between radicals and inorganic anions, contributing to a better understanding of AOPs in water treatment technologies (Jianlong Wang & Shizong Wang, 2021).
Eigenschaften
IUPAC Name |
chloromethyl hexyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3/c1-2-3-4-5-6-11-8(10)12-7-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFUYYHJHUGEFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20792556 | |
| Record name | Chloromethyl hexyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20792556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl hexyl carbonate | |
CAS RN |
663597-51-1 | |
| Record name | Chloromethyl hexyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20792556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



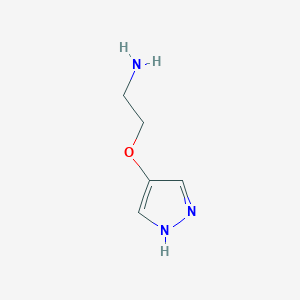
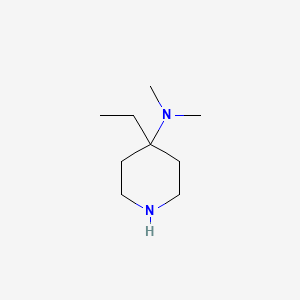
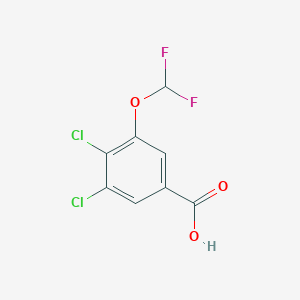
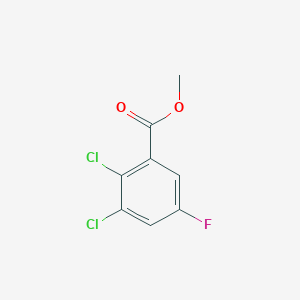
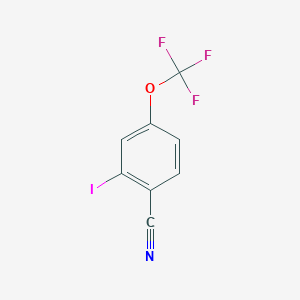
![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446285.png)
![(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1446287.png)
